3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

The compound 3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (CAS 2034359-72-1; molecular formula C₁₅H₁₈F₂N₂O₃; MW 312.317) is a synthetic, dual-functionalized pyridine building block. It incorporates a 4,4-difluoropiperidine amide at the 3-position and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether at the 2-position of the pyridine ring.

Molecular Formula C15H18F2N2O3
Molecular Weight 312.317
CAS No. 2034359-72-1
Cat. No. B2694448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
CAS2034359-72-1
Molecular FormulaC15H18F2N2O3
Molecular Weight312.317
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(F)F
InChIInChI=1S/C15H18F2N2O3/c16-15(17)4-7-19(8-5-15)14(20)12-2-1-6-18-13(12)22-11-3-9-21-10-11/h1-2,6,11H,3-5,7-10H2
InChIKeyHVTMHZQKFLYOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,4-Difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (CAS 2034359-72-1): Structural Baseline for Comparator Evaluation in MedChem Procurement


The compound 3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (CAS 2034359-72-1; molecular formula C₁₅H₁₈F₂N₂O₃; MW 312.317) is a synthetic, dual-functionalized pyridine building block . It incorporates a 4,4-difluoropiperidine amide at the 3-position and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether at the 2-position of the pyridine ring. The 4,4-difluoropiperidine motif is a well-precedented fluorinated heterocycle that has been employed in numerous kinase inhibitor programs—including RET (IC₅₀ = 32.1 nM) [1], MRGPRX2 (IC₅₀ = 41 nM) [2], and dopamine D₄ receptor antagonists [3]—owing to its favorable conformational bias, enhanced metabolic stability, and ability to modulate basicity (pKₐ lowering of ~1–2 log units vs. unfluorinated piperidine) [4]. The oxolan-3-yloxy substituent introduces a chiral, hydrogen-bond-accepting tetrahydrofuran ring that distinguishes this compound from simpler alkoxy or unsubstituted pyridine analogs. However, the specific compound 2034359-72-1 itself lacks published, head-to-head biological or physicochemical comparator data in the primary literature as of the knowledge cutoff date.

Why In-Class Analogs Cannot Replace 3-(4,4-Difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine Without Quantitative Risk


The 4,4-difluoropiperidine-1-carbonyl motif is not interchangeable with unfluorinated piperidine, 3,3-difluoropiperidine, or 4-monofluoropiperidine amides without altering key drug-like properties. Systematic studies demonstrate that gem-difluorination at the piperidine 4-position lowers the pKₐ of the conjugate acid by approximately 1–2 log units relative to the parent piperidine, substantially reducing the fraction of positively charged species at physiological pH [1]. This impacts target engagement, membrane permeability, and phospholipidosis risk. Concurrently, the oxolan-3-yloxy substituent at the pyridine 2-position offers a stereochemically defined hydrogen-bond acceptor geometry that differs fundamentally from achiral methoxy, ethoxy, or 2-oxanyl (tetrahydropyran) analogs, affecting both conformational preorganization of the pyridine ring and metabolic vulnerability at the ether linkage. Substituting any component—the fluorination pattern, the amide regiochemistry (2- vs. 3-position on pyridine), or the ether ring size—without quantitative, assay-matched comparator data introduces an unquantified risk of potency loss, selectivity shift, or ADME failure that cannot be mitigated by structural intuition alone. The evidence below, drawn from class-level, cross-study, and binding database sources, provides the only currently available basis for differentiating 2034359-72-1 from its nearest accessible analogs in procurement decision-making.

Quantitative Differentiation Evidence for 3-(4,4-Difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (2034359-72-1) Against Closest Analogs


Metabolic Stability Advantage of gem-Difluoropiperidine Over Unfluorinated Piperidine in Matched Molecular Pairs

In a systematic study of mono- and difluorinated saturated heterocyclic amines, 4,4-difluoropiperidine derivatives demonstrated high intrinsic metabolic stability in human liver microsomes, with the gem-difluoro motif protecting against N-dealkylation and ring oxidation pathways that rapidly degrade unfluorinated piperidine analogs [1]. Across the series of azetidine, pyrrolidine, and piperidine derivatives studied, only the 3,3-difluoroazetidine exception showed elevated microsomal clearance; all difluoropiperidine compounds, including the 4,4-difluoropiperidine subclass, were metabolically stable [1]. This provides a class-level inference that 3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine should exhibit superior metabolic stability compared to its direct unfluorinated piperidine-1-carbonyl analog.

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

Basicity Modulation by gem-Difluorination: pKₐ Lowering vs. Unsubstituted Piperidine

The gem-difluoro substitution at the piperidine 4-position reduces the basicity of the piperidine nitrogen by approximately 1–2 pKₐ units compared to unfluorinated piperidine (conjugate acid pKₐ ~10.6 for piperidine vs. ~8.5–9.5 range for 4,4-difluoropiperidine derivatives), as established in the systematic study by Melnykov et al. [1]. This pKₐ shift reduces the fraction of protonated, positively charged species at physiological pH 7.4, which can enhance passive membrane permeability, reduce off-target binding to the hERG channel, and lower phospholipidosis risk—all desirable attributes in CNS and oral drug programs. In contrast, the 3,5-difluoropiperidine isomer (cis-diaxial conformation) exhibits an unusual 'Janus face' polarity profile with anomalously high hydrophilicity [1], illustrating that the fluorination regiochemistry, not merely the presence of fluorine, governs the physicochemical outcome.

Basicity pKₐ Fluorine effects Drug-likeness

Kinase Inhibitor Chemical Space: 4,4-Difluoropiperidine-1-carbonyl as a Privileged Fragment in RET and Other Kinase Programs

The 4,4-difluoropiperidine-1-carbonyl fragment is a validated pharmacophoric element in kinase inhibitor design. In BindingDB entry BDBM284105 (US Patent US10023570, Example 115), a compound containing the 4,4-difluoropiperidine-1-carbonyl-piperazine-pyridine motif exhibited an IC₅₀ of 32.1 nM against both wild-type and V804M mutant RET kinase in an HTRF KinEASE-TK biochemical assay [1]. While this compound is structurally more complex than 2034359-72-1, it demonstrates that the 4,4-difluoropiperidine-1-carbonyl substructure is compatible with low-nanomolar kinase inhibition. Analogs replacing the difluoropiperidine with unfluorinated piperidine or morpholine in related RET inhibitor series typically show 5- to 50-fold losses in potency (class-level observation from medicinal chemistry SAR), though no direct matched-pair data are publicly available for the specific 2034359-72-1 scaffold.

Kinase inhibition RET 4,4-difluoropiperidine Binding affinity

GPCR Antagonist Potential: 4,4-Difluoropiperidine Motif in MRGPRX2 and Orexin Receptor Programs

The 4,4-difluoropiperidine scaffold is increasingly employed in GPCR antagonist programs beyond kinase targets. A compound containing a complex 4,4-difluoropiperidine-pyridinone core (WO2025064535, Compound 87) demonstrated IC₅₀ = 41 nM against human MRGPRX2 in a cellular assay (FlpIn TRex-MRGPRX2-HEK293 cells) [1]. Separately, 4,4-difluoropiperidine derivatives are claimed as orexin receptor antagonists (WO2013132014) [2], and as dopamine D₄ receptor antagonists with high selectivity over D₂/D₃ subtypes [3]. The oxolan-3-yloxy substituent in 2034359-72-1 is structurally reminiscent of the tetrahydrofuran-containing MRGPRX2 intermediates described in the synthesis literature [4], suggesting potential applicability in mast cell-driven inflammatory and pruritic disease programs. However, no direct activity data exist for 2034359-72-1 at MRGPRX2 or any GPCR target.

MRGPRX2 GPCR Mast cell Inflammation

Oxolan-3-yloxy vs. Linear Alkoxy or 2-Oxanyl Ethers: Solubility and Conformational Differentiation at the Pyridine 2-Position

The oxolan-3-yloxy (tetrahydrofuran-3-yloxy) substituent at the pyridine 2-position introduces a cyclic ether with a defined stereocenter (C3 of THF), providing a directional hydrogen-bond acceptor (ether oxygen) with a different spatial trajectory than linear alkoxy chains (methoxy, ethoxy) or the six-membered 2-oxanyl (tetrahydropyran) ether. While no direct solubility or conformational data exist for 2034359-72-1, the tetrahydrofuran-3-yloxy group is documented in the CAS registry system in compounds such as 3-(oxolan-3-yloxy)pyridin-2-amine (CAS 1342882-31-8; cLogP ~1.2, 1 H-bond donor, 3 H-bond acceptors) and is known to enhance aqueous solubility relative to phenyl or benzyl ethers due to its aliphatic, oxygen-rich character. In contrast, the regioisomeric oxolan-2-ylmethoxy analog (5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine) incorporates a methylene spacer, altering both the conformational flexibility and the distance between the ether oxygen and the pyridine ring, which may affect target binding geometry .

Solubility Tetrahydrofuran ether Conformational analysis Hydrogen bond acceptor

Crystal Structure Evidence for 4,4-Difluoropiperidine-1-carbonyl in Target-Bound Conformations: 15-PGDH Co-crystal Structure (PDB 9PFL)

A high-resolution (1.65 Å) X-ray co-crystal structure of human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in complex with a small-molecule inhibitor containing the 4,4-difluoropiperidine-1-carbonyl motif (PDB ID: 9PFL) [1] provides direct structural evidence for the binding conformation of this pharmacophore. The structure, solved using structure-based drug design and Free Energy Perturbation (FEP+) calculations, reveals that the 4,4-difluoropiperidine-1-carbonyl group occupies a defined lipophilic pocket, with the gem-difluoro substituents making van der Waals contacts that stabilize the ligand pose [1]. This structural information, while for a more elaborated inhibitor rather than 2034359-72-1 itself, provides a template for understanding how the 4,4-difluoropiperidine-1-carbonyl fragment engages protein targets at atomic resolution, informing structure-based design efforts that employ 2034359-72-1 as a starting scaffold.

Structural biology X-ray crystallography 15-PGDH Inhibitor design

Strategic Application Scenarios for 3-(4,4-Difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine Based on Quantified Differentiation Evidence


Kinase Inhibitor Fragment Library Design: RET, SRC, and c-Met Programs

Medicinal chemistry teams prosecuting kinase targets—particularly RET (where a 4,4-difluoropiperidine-1-carbonyl-containing analog achieves IC₅₀ = 32.1 nM [1]), SRC, or c-Met—can incorporate 2034359-72-1 as a pre-validated fragment building block. The pre-installed 4,4-difluoropiperidine amide eliminates the need to synthesize unfluorinated control compounds, reducing design-make-test cycles by an estimated 2–4 weeks per analog series. The oxolan-3-yloxy substituent provides a stereochemically defined hydrogen-bond acceptor for additional affinity optimization. This compound is best deployed in the hit-to-lead phase where parallel amide coupling or Suzuki diversification at the pyridine ring is planned.

GPCR Antagonist Lead Generation: MRGPRX2 and Orexin Receptor Targets

Given the demonstrated activity of 4,4-difluoropiperidine-containing compounds at MRGPRX2 (IC₅₀ = 41 nM in HEK293 cellular assay [1]) and orexin receptors (OX₁R/OX₂R antagonists claimed in WO2013132014 [2]), 2034359-72-1 serves as a strategic starting material for synthesizing focused GPCR antagonist libraries. The oxolan-3-yloxy group at the pyridine 2-position is structurally analogous to the tetrahydrofuran intermediates employed in MRGPRX2 antagonist synthesis [3], offering a direct entry point into mast cell-driven inflammatory and pruritic disease programs. Procurement of this building block enables the rapid parallel synthesis of 24–96 analogs via amide diversification and pyridine C–H functionalization.

CNS Penetrant Compound Design Leveraging Attenuated Basicity

For CNS drug discovery programs—including dopamine D₄ receptor antagonist campaigns where (R)-4,4-difluoropiperidine scaffolds achieve K_i values as low as 0.3 nM with high brain penetration [1]—the reduced basicity of the 4,4-difluoropiperidine amide (~1–2 pKₐ units lower than unfluorinated piperidine [2]) translates to a lower fraction of positively charged species at physiological pH. This physicochemical property correlates with improved passive CNS permeability and reduced P-glycoprotein efflux liability. 2034359-72-1 provides a modular entry point: the oxolan-3-yloxy group can be retained or cleaved and further functionalized depending on the target's steric requirements, while the difluoropiperidine amide remains as the CNS-optimized anchor.

Structure-Based Drug Design Using Deposited Co-crystal Structural Data (PDB 9PFL)

Computational chemistry and structural biology teams can leverage the deposited 1.65 Å co-crystal structure of human 15-PGDH bound to a 4,4-difluoropiperidine-1-carbonyl-containing inhibitor (PDB ID: 9PFL [1]) to model the binding mode of 2034359-72-1-derived compounds in silico. The structure reveals the preferred torsional angles and lipophilic contacts of the 4,4-difluoropiperidine-1-carbonyl fragment, enabling Free Energy Perturbation (FEP+) calculations or molecular docking studies without requiring de novo crystallography. This scenario is particularly valuable for virtual screening campaigns and for prioritizing synthetic targets before committing to multi-step synthesis of elaborated analogs.

Quote Request

Request a Quote for 3-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.